3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
3-(4-(Methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a bicyclic heterocyclic compound featuring a fused pyrrolo[3,4-d]isoxazole-dione core. Its structure includes a phenyl group at position 2 and a 4-(methylthio)phenyl substituent at position 3 (Figure 1).
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-24-13-9-7-11(8-10-13)15-14-16(18(22)19-17(14)21)23-20(15)12-5-3-2-4-6-12/h2-10,14-16H,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPYJZHQQKMVEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3C(C(=O)NC3=O)ON2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves a multi-step process. A commonly reported method starts with the reaction of 4-(methylthio)benzaldehyde with an appropriate amine to form an imine intermediate. This intermediate undergoes cyclization with a nitrile oxide to produce the desired pyrrolo[3,4-d]isoxazole ring system. The reaction conditions often involve the use of a catalyst, such as a transition metal complex, and mild heating to facilitate the cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow chemistry techniques, which offer enhanced control over reaction parameters and improved safety. The use of automated reactors and in-line monitoring systems ensures consistent quality and yield, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to modify the isoxazole ring or the aromatic system using reagents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups to the phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-Chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Friedel-Crafts reagents, such as aluminum chloride (AlCl₃), in the presence of chlorinating agents
Major Products
The oxidation of the methylthio group yields sulfoxide and sulfone derivatives. Reduction reactions can lead to the formation of various reduced forms of the pyrrolo[3,4-d]isoxazole ring system. Electrophilic substitution typically introduces halogens, nitro groups, or alkyl groups onto the aromatic rings.
Scientific Research Applications
The compound 3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione has been extensively studied for its applications across multiple scientific domains:
Chemistry: Utilized as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to act as an enzyme inhibitor or receptor modulator.
Industry: Used in material science for the synthesis of novel polymers and in catalysis for chemical transformations.
Mechanism of Action
The mechanism of action of 3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione involves interaction with specific molecular targets. For example, in biological systems, it may bind to enzyme active sites, inhibiting their function or modulating receptor activity. The exact pathways depend on the specific application and target, but typically involve interactions with proteins, nucleic acids, or cellular membranes.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Effects on Bioactivity :
- The benzoic acid derivative (Table 1, row 5) exhibits potent AChE inhibition (IC₅₀: 0.8–2.1 µM), suggesting that polar substituents (e.g., carboxylic acids) enhance target binding . In contrast, the target compound’s 4-(methylthio)phenyl group may prioritize membrane permeability over direct enzyme interaction.
- Tetrazole-containing analogs (e.g., compound 21b) lack reported bioactivity but demonstrate synthetic versatility via 1,3-dipolar cycloaddition .
Stereochemical Considerations :
- Compounds like 2a (Table 1, row 2) highlight the role of stereochemistry in synthesis. The (3S,3aS,6aR*) configuration is critical for stereoselective formation, though biological implications remain unexplored .
Thermal Stability :
- Melting points vary significantly: tetrazole derivatives (e.g., 21b) melt at 135–136°C , while thiophene-containing analogs (Table 1, row 3) have unrecorded thermal data but higher molecular weights (~425 g/mol) .
Pharmacological Potential
While the target compound lacks direct activity data, its structural relatives suggest promising avenues:
- AChE Inhibition : Benzoic acid derivatives (Table 1, row 5) show low micromolar IC₅₀ values, indicating that electron-withdrawing groups enhance enzyme binding .
- Anti-inflammatory Activity : Analogs with morpholinylmethyl or piperidinylmethyl substituents exhibit COX-2 inhibition (e.g., 40–60% at 10 µM) .
Biological Activity
The compound 3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, particularly focusing on its role as an acetylcholinesterase inhibitor and its implications in treating neurodegenerative diseases.
Structural Characteristics
The compound features a unique pyrrolo-isoxazole framework, characterized by the following structural elements:
- Dihydropyrrole Ring : A five-membered ring that contributes to the compound's reactivity.
- Isoxazole Moiety : An important feature that enhances biological activity due to its nitrogen and oxygen content.
- Methylthio Group : Attached to the phenyl ring, this group is believed to enhance solubility and bioavailability.
Molecular Formula and Weight
- Molecular Formula : C19H20N2O3S
- Molecular Weight : 348.44 g/mol
Acetylcholinesterase Inhibition
Research indicates that compounds similar to This compound exhibit significant inhibitory effects on acetylcholinesterase (AChE). AChE is an enzyme that breaks down acetylcholine, a neurotransmitter vital for cognitive function. Inhibition of this enzyme is crucial in the context of neurodegenerative diseases such as Alzheimer's disease.
In Vitro Studies
In vitro studies have demonstrated that related pyrrolo-isoxazole derivatives possess considerable AChE inhibitory activity. For instance, one study reported an IC50 value (the concentration required to inhibit 50% of the enzyme activity) of 0.5 µM for a structurally similar compound, suggesting strong potential for therapeutic applications in cognitive disorders .
Comparative Biological Activity
The following table summarizes some structurally similar compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione | Fluorophenyl substituent | Acetylcholinesterase inhibitor |
| 5-(4-methylphenyl)-3-(4-(octyloxy)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione | Octyloxy substituent | Potential neuroprotective effects |
| 5-(3-chloro-2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione | Chlorinated phenyl group | Antimicrobial properties |
The exact mechanism by which This compound inhibits AChE involves binding to the active site of the enzyme. The methylthio substitution may enhance interaction with the enzyme's active site due to improved hydrophobic interactions and steric compatibility.
Neuroprotective Effects
A case study involving a related compound demonstrated neuroprotective effects in animal models of Alzheimer's disease. The compound was administered at varying doses over a period of four weeks. Results indicated a significant reduction in cognitive decline as measured by behavioral tests and biochemical markers of neurodegeneration .
Pharmacological Applications
The pharmacological potential of This compound extends beyond AChE inhibition. Its liquid crystalline behavior suggests applications in materials science as well . This dual functionality enhances its attractiveness for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
